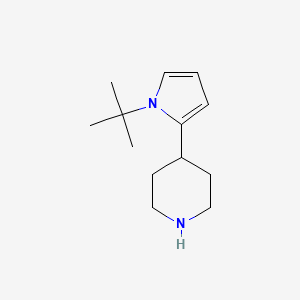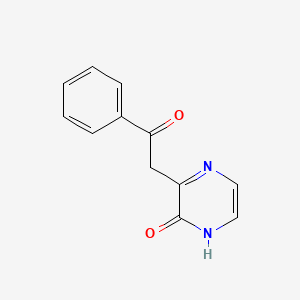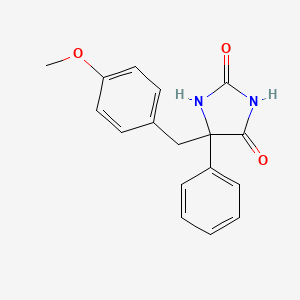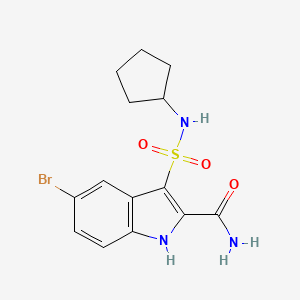
2-Butoxy-4-methyl-3-methylideneoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxy-4-methyl-3-methylenetetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by its unique structure, which includes a butoxy group, a methyl group, and a methylene group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-methyl-3-methylenetetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylenetetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of 2-butoxy-4-methyl-3-methylenetetrahydrofuran may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-butoxy-4-methyl-3-methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated tetrahydrofuran derivatives.
Substitution: Various ethers or alcohols.
Applications De Recherche Scientifique
2-butoxy-4-methyl-3-methylenetetrahydrofuran has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butoxy-4-methyl-3-methylenetetrahydrofuran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyltetrahydrofuran: A similar compound with a methyl group attached to the tetrahydrofuran ring.
2-butoxyethanol: An ether with a butoxy group attached to an ethylene glycol backbone.
Uniqueness
2-butoxy-4-methyl-3-methylenetetrahydrofuran is unique due to its combination of functional groups, which provide it with distinct reactivity and properties
Propriétés
Numéro CAS |
93423-62-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-butoxy-4-methyl-3-methylideneoxolane |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-11-10-9(3)8(2)7-12-10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
SVJFSTVJBQSCHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1C(=C)C(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


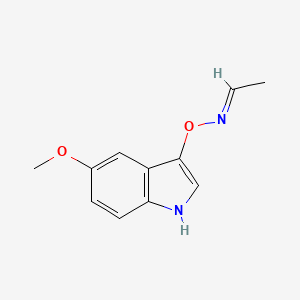

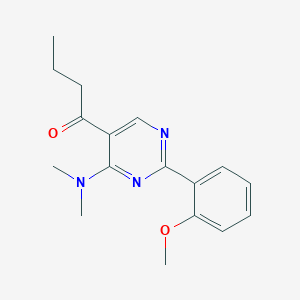


![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)
